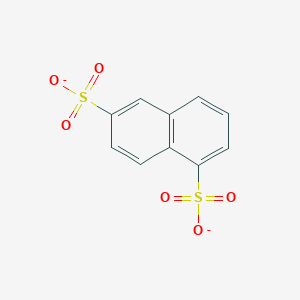

1,6-Naphthalenedisulfonate

説明

Contextualizing Sulfonated Naphthalene (B1677914) Derivatives in Contemporary Chemical Sciences

Naphthalenesulfonates, which are derivatives of sulfonic acid containing a naphthalene functional unit, are a significant class of compounds in the chemical sciences. wikipedia.org Their applications are diverse, ranging from their use as superplasticizers in concrete to their role as intermediates in the synthesis of dyes. wikipedia.orgatamanchemicals.com The presence of sulfonate groups enhances the water solubility of the naphthalene core, a crucial property for many industrial and research applications. solubilityofthings.com

Sulfonated naphthalene derivatives are utilized in various sectors. For instance, they are employed as dispersing agents in textile manufacturing, agricultural formulations, and pigment industries. atamanchemicals.com Certain derivatives also exhibit biological activity and are investigated for potential applications in medicine. ekb.eg The versatility of these compounds stems from the ability to modify the naphthalene scaffold with different functional groups, leading to a wide array of chemical and physical properties. oup.com

Significance of Isomer-Specific Research in Naphthalenedisulfonate Chemistry

Naphthalenedisulfonic acid can exist in several isomeric forms, where the sulfonic acid groups are attached to different positions on the naphthalene ring. The specific positioning of these groups significantly influences the compound's properties and reactivity. For example, the solubility, thermal stability, and interaction with other molecules can vary substantially between isomers. cymitquimica.com

This isomer-specificity is critical in many applications. In dye synthesis, the precise location of the sulfonate groups affects the final color and fastness of the dye. cymitquimica.com Similarly, in materials science, the isomeric form of a naphthalenedisulfonate can dictate the structure and properties of resulting polymers or coordination complexes. nih.govresearchgate.net Therefore, research focused on specific isomers, such as 1,6-naphthalenedisulfonate, is essential for developing materials and processes with desired characteristics. The separation of these isomers is a key technological challenge, with various methods being developed to isolate specific naphthalenedisulfonic acids with high purity. google.com

Scope and Research Trajectories of this compound Investigations

Investigations into this compound are multifaceted, exploring its synthesis, properties, and applications. A primary research focus is on its role as a building block in supramolecular chemistry and materials science. researchgate.net Scientists are exploring its use in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have potential applications in areas such as catalysis, gas storage, and separation.

Another significant research avenue is the use of this compound in the synthesis of novel organic compounds. Its reactive sulfonate groups can be chemically modified to introduce other functionalities, leading to the creation of new molecules with tailored properties. Furthermore, there is ongoing interest in the fundamental chemical and physical properties of this compound itself, including its spectroscopic and thermal characteristics. nih.govresearchgate.net

Interactive Data Table: Properties of this compound Disodium (B8443419) Salt

| Property | Value | Source |

| IUPAC Name | disodium;naphthalene-1,6-disulfonate | nih.gov |

| Molecular Formula | C₁₀H₆Na₂O₆S₂ | nih.gov |

| Molecular Weight | 332.3 g/mol | nih.gov |

| Appearance | White to Light yellow to Light orange powder to crystal | tcichemicals.com |

| CAS Number | 1655-43-2 | chemicalbook.com |

Structure

3D Structure

特性

IUPAC Name |

naphthalene-1,6-disulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWDOWUUTBCVJP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O6S2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,6 Naphthalenedisulfonate and Its Functionalized Analogues

Direct Sulfonation Pathways of Naphthalene (B1677914) for 1,6-Disulfonate Formation

The direct sulfonation of naphthalene is a foundational method for producing naphthalenedisulfonic acids. This electrophilic aromatic substitution reaction typically involves reacting naphthalene with a sulfonating agent. The position of the sulfonyl groups on the naphthalene ring is highly dependent on the reaction conditions, particularly temperature.

The selective synthesis of 1,6-naphthalenedisulfonate through direct sulfonation requires precise control over several reaction parameters to maximize the yield of the desired isomer and minimize the formation of byproducts. Key parameters that are optimized include reaction temperature, reaction time, and the molar ratio of reactants.

Extensive research has demonstrated that temperature is a critical factor in determining the isomeric distribution of naphthalenesulfonic acids. smolecule.com While lower temperatures tend to favor the kinetically controlled alpha-isomer, temperatures exceeding 150°C are preferential for the formation of the thermodynamically stable beta-isomer. smolecule.comshokubai.org For the production of naphthalenedisulfonic acids, more forcing conditions are necessary, with temperatures in the range of 170-175°C being utilized. smolecule.com

The reaction time is another crucial variable. Longer reaction times can favor the thermodynamically more stable products due to the reversible nature of the sulfonation reaction, which allows for isomer equilibration. smolecule.com However, extended reaction times at high temperatures can also lead to the formation of undesired byproducts, including trisulfonated naphthalenes or decomposition products. smolecule.comchemicalbook.com

The molar ratio of naphthalene to the sulfonating agent also plays a significant role in the reaction outcome. While an equimolar ratio can provide a good balance between conversion and selectivity for monosulfonation, an excess of the sulfonating agent is typically required for the formation of disulfonated products. smolecule.com One study found that a molar ratio of SO3Py:98% concentrated sulfuric acid:naphthalene of 1.5:1.5:1 resulted in a 49.05% yield of sodium this compound. xdhg.com.cn

To mitigate the issue of naphthalene sublimation at high reaction temperatures, which can lead to significant yield loss, the use of solvents has been investigated. shokubai.org Solvents like decalin have been shown to improve the product yield considerably. shokubai.org Furthermore, the design of the reactor to suppress sublimation has also been shown to drastically increase the product yield to as high as 98%. shokubai.org

Table 1: Optimization of Direct Sulfonation Parameters

| Parameter | Optimal Range/Value | Impact on Reaction |

| Temperature | >150°C | Favors formation of the thermodynamically stable beta-isomer. smolecule.comshokubai.org |

| Reaction Time | Optimized to balance isomer equilibration and minimize byproduct formation. | Longer times can increase the yield of the desired isomer but also risk decomposition. smolecule.com |

| Molar Ratio (Sulfonating Agent:Naphthalene) | Excess sulfonating agent required for disulfonation. | A 1.5:1.5:1 ratio of SO3Py:H2SO4:naphthalene has been shown to be effective. xdhg.com.cn |

| Solvent | Use of solvents like decalin. | Suppresses naphthalene sublimation and improves yield. shokubai.org |

| Reactor Design | Specialized reactors to minimize sublimation. | Can significantly increase product yield. shokubai.org |

A variety of sulfonating agents can be employed for the sulfonation of naphthalene, each with its own reactivity and selectivity profile. Commonly used agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. shokubai.org

For the synthesis of this compound, a combination of sulfonating agents has been found to be particularly effective. One approach utilizes a mixture of sulfur trioxide pyridine (B92270) complex (SO3Py) and concentrated sulfuric acid. xdhg.com.cn This composite sulfonating agent has been shown to reduce the amount of sulfuric acid consumed and the subsequent emission of waste acid, while simultaneously improving the purity and yield of the final product. xdhg.com.cn In a specific example, the use of SO3Py and concentrated sulfuric acid at a sulfonation temperature of 170°C and a molar ratio of 1.5:1.5:1 for SO3Py:98% concentrated sulfuric acid:naphthalene resulted in a yield of 49.05% for sodium this compound. xdhg.com.cn

Oleum is another powerful sulfonating agent used in the production of naphthalenedisulfonic acids. The reaction of naphthalene with oleum can lead to the formation of various isomers, and the 1,6-disulfonic acid can often be recovered from the filtrate of processes aimed at producing other isomers, such as the 1,5-disulfonic acid. chemicalbook.com The sulfonation of naphthalene-2-sulfonic acid with oleum can also yield naphthalene-1,6-disulfonic acid, with naphthalene-1,7-disulfonic acid as a byproduct. chemicalbook.com

The choice of sulfonating agent can also be influenced by the desired functionalization of the naphthalene ring. For instance, sulfonation with sulfur trioxide in nitromethane (B149229) has been used to study the formation of various disulfonic acid isomers, including the 1,6-isomer. cdnsciencepub.com

Table 2: Common Sulfonating Agents and Their Applications

| Sulfonating Agent | Application in Naphthalene Sulfonation |

| Concentrated Sulfuric Acid | A common and fundamental sulfonating agent. shokubai.org |

| Oleum (H2SO4 + SO3) | Used for producing di- and trisulfonated naphthalenes. chemicalbook.comchemicalbook.com |

| Chlorosulfonic Acid | Another strong sulfonating agent. shokubai.org |

| Sulfur Trioxide Pyridine Complex (SO3Py) | Used in combination with sulfuric acid to improve yield and reduce waste. xdhg.com.cn |

| Sulfur Trioxide in Nitromethane | A reactive system used for mechanistic studies of disulfonation. cdnsciencepub.com |

Optimization of Reaction Parameters in Direct Sulfonation Processes

Derivatization Strategies via Halosulfonylation of this compound

Halosulfonylation of this compound provides a versatile route to a variety of functionalized analogues. This process typically involves the conversion of the sulfonic acid groups into sulfonyl halides, most commonly sulfonyl chlorides, which are more reactive intermediates.

A key application of this strategy is the synthesis of 1,6-naphthalenedithiol. The process begins with the halosulfonylation of a salt of 1,6-naphthalenedisulfonic acid, such as the sodium or potassium salt. google.com This reaction is carried out using a halogenating agent, with thionyl chloride being a preferred choice. google.com Other halogenating agents that can be used include phosgene, phosphorus pentachloride, phosphorus trichloride, phosphorus oxychloride, sulfuryl chloride, and oxalyl chloride. google.com The molar ratio of the halogenating agent to the this compound salt is typically in the range of 2 to 10. google.com

The resulting 1,6-naphthalenedisulfonyl halide can then undergo further reactions. For example, reduction of the sulfonyl halide can lead to the formation of the corresponding thiol. This derivatization opens up possibilities for creating a wide range of compounds with specific functionalities for various applications.

Preparation Techniques for this compound Salts

The preparation of specific salts of 1,6-naphthalenedisulfonic acid is often a necessary step for purification, isolation, or for use in subsequent reactions. The disodium (B8443419) salt is a common form in which this compound is handled and utilized. chemicalbook.com

A typical method for preparing the disodium salt involves the neutralization of 1,6-naphthalenedisulfonic acid with a sodium base, such as sodium hydroxide (B78521). google.com The starting material for this process is often a mixture containing 1,6-naphthalenedisulfonic acid, along with other isomers like 1,5-naphthalenedisulfonic acid and residual sulfuric acid. google.com

The process can be described as follows:

The crude 1,6-naphthalenedisulfonic acid is dissolved in water. google.com

The solution is heated, and the pH is adjusted using a sodium hydroxide solution. google.com

The solution is then concentrated by heating. google.com

Through a controlled cooling and heating process, the less soluble 1,5-naphthalenedisulfonic acid can be filtered out. google.com

The filtrate, which is now enriched in the 1,6-isomer, is cooled to induce crystallization of the desired this compound disodium salt, which is then collected by centrifugation. google.com

This method allows for the preparation of high-purity this compound disodium salt. google.com Other salts, such as the calcium salt, can also be prepared. For instance, a calcium(II) coordination polymer has been synthesized by reacting the disodium salt of 1,6-naphthalenedisulfonic acid with calcium perchlorate. mdpi.comnih.gov

The purification of this compound salts often relies on pH-controlled crystallization techniques. The solubility of naphthalenedisulfonic acids and their salts is pH-dependent, a property that can be exploited to achieve separation and purification.

In the preparation of the disodium salt of 1,6-naphthalenedisulfonic acid, the pH of the solution is carefully adjusted to a range of 2-4 using a sodium hydroxide solution. google.com This pH adjustment is a critical step in the process of separating the 1,6-isomer from the 1,5-isomer. By controlling the pH and the temperature profile of the crystallization process, the 1,5-naphthalenedisulfonate can be selectively precipitated and removed. google.com

The general principle involves dissolving the crude mixture in water and adjusting the pH. google.com This is followed by a carefully controlled temperature cycle, which includes cooling and then slow heating, to facilitate the crystallization and filtration of the undesired isomer. google.com The final product, the this compound salt, is then crystallized from the filtrate by cooling. google.com This method has been shown to produce this compound with a purity of over 99%. google.com

The control of pH is also a crucial parameter in the synthesis of coordination polymers involving naphthalenedisulfonates. The pH of the reaction medium can influence the hydrolysis of ligands and the final crystal structure of the resulting hybrid materials. researchgate.net

Table 3: pH-Controlled Crystallization Parameters for this compound Disodium Salt

| Step | Parameter | Value/Range | Purpose |

| 1. Dissolution | Solvent | Water | To create a solution of the crude acid mixture. google.com |

| 2. pH Adjustment | pH | 2-4 | To control the solubility of the different isomers. google.com |

| 3. Concentration | Heating Temperature | 100-110 °C | To concentrate the solution. google.com |

| 4. Isomer Separation | Temperature Cycling | Cooling to 20-30 °C, then slow heating to 55-65 °C | To selectively crystallize and filter out the 1,5-isomer. google.com |

| 5. Product Crystallization | Final Cooling Temperature | 15-30 °C | To crystallize the purified this compound disodium salt. google.com |

Catalytic Approaches in this compound Synthesis and Modification

Catalytic methods are being increasingly explored in the synthesis and modification of this compound to enhance reaction efficiency, selectivity, and environmental sustainability. These approaches can be applied to both the initial sulfonation reaction and subsequent derivatization steps.

While many direct sulfonation reactions with strong agents like sulfur trioxide are considered non-catalytic, certain processes can benefit from the use of catalysts. asiachmical.com For instance, in the sulfonation of naphthalene with sulfuric acid, the addition of a small amount of a catalyst can improve the ratio of different isomers. asiachmical.com

A notable catalytic application in the context of naphthalenedisulfonates is the use of ion exchange resins. For example, a strong acidic polystyrene-type cationic exchange resin has been used to catalyze the transformation of disodium 2,6-naphthalenedisulfonate into 2,6-naphthalenedisulfonic acid. ciac.jl.cn This acid was then used in situ to catalyze the synthesis of another chemical, bisphenol S. ciac.jl.cn This approach demonstrates a green chemistry pathway by utilizing a recyclable catalyst and avoiding the use of strong, corrosive acids in stoichiometric amounts.

Furthermore, the development of novel catalytic materials, such as sulfonic acid-grafted hybrid porous polymers, shows promise for various chemical transformations, including those that could be applied to the modification of naphthalenedisulfonates. asiachmical.com These materials can offer high efficiency and stability over multiple reaction cycles. asiachmical.com

In the realm of coordination chemistry, this compound can act as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov The synthesis of these materials often involves the self-assembly of metal ions and the organic linker under specific conditions, which can be considered a form of catalytic or template-driven synthesis. These materials themselves can then have potential applications in catalysis. mdpi.com

Structural Elucidation and Advanced Characterization of 1,6 Naphthalenedisulfonate Compounds

Crystallographic Analysis of 1,6-Naphthalenedisulfonate and its Metal Complexes

Crystallographic techniques are indispensable for determining the precise three-dimensional structure of crystalline materials. For this compound compounds, X-ray diffraction studies have been instrumental in understanding their complex architectures, particularly in the form of coordination polymers.

Single Crystal X-ray Diffraction Studies of Coordination Polymers

Single crystal X-ray diffraction is a powerful tool that provides detailed information about the atomic arrangement within a crystal. This technique has been employed to characterize a variety of coordination polymers incorporating the this compound (1,6-nds) ligand.

For instance, a one-dimensional chain coordination polymer, [Cu(1,6-nds)(py)4]n·2.5nH2O, was synthesized and its structure elucidated using single crystal X-ray diffraction. tandfonline.com The analysis, conducted at 298(2) K with Mo Kα radiation (λ = 0.71073 Å), revealed a one-dimensional chain structure where the two sulfonate groups of the this compound anion bridge two copper ions. tandfonline.com Each copper ion is also coordinated to four pyridine (B92270) molecules. tandfonline.com

In another study, a novel Ca(II) coordination polymer, [CaL(4,4′-bipyridyl)(H2O)4]n (where L = this compound), was synthesized and characterized. mdpi.com X-ray crystallography showed that this compound belongs to the orthorhombic crystal system with the space group P212121. mdpi.comnih.gov The data for this analysis was collected at 273(2) K. mdpi.com

The synthesis of several new supramolecular metal-organic coordination polymers (MOCPs) involving this compound (2,6-nds in the source) and 4,4′-bipyridyl with nickel(II) and copper(II) has also been reported. acs.org These compounds, with formulas such as {Ni(bipy)(H2O)4·4H2O} and {Cu(bipy)(H2O)4}, were structurally characterized, revealing one-dimensional [M(bipy)(H2O)4]2+ cationic chains with the this compound acting as a counteranion. acs.org

These studies highlight the versatility of the this compound ligand in forming diverse coordination polymer structures. The specific architectures are influenced by the choice of metal ion, co-ligands, and even the reaction temperature. acs.org

Elucidation of Coordination Geometries and Supramolecular Interactions in Solid-State Structures

In the copper coordination polymer [Cu(1,6-nds)(py)4]n·2.5nH2O, the copper ion exhibits a coordination environment with Cu-N distances ranging from 2.018(5) to 2.029(5) Å and a Cu-O distance of 2.447(4) Å. tandfonline.com The cis O-Cu(1)-N angles are in the range of 87.02(16) to 95.06(16)°. tandfonline.com Beyond the coordination bonds, hydrogen bonds between uncoordinated water molecules and the sulfonate groups play a crucial role in connecting the one-dimensional chains. tandfonline.com

For the Ca(II) coordination polymer, [CaL(4,4′-bipyridyl)(H2O)4]n, the calcium ion has a distorted pentagonal bipyramidal geometry. mdpi.comnih.gov Its coordination sphere is composed of two oxygen atoms from two different this compound ligands, four oxygen atoms from coordinated water molecules, and one nitrogen atom from a 4,4′-bipyridyl molecule. mdpi.com The Ca-O bond distances are in the range of 2.2982(13) to 2.4896(14) Å, and the Ca-N bond length is 2.5934(15) Å. mdpi.com The molecules self-assemble into helical chains, which are further connected by hydrogen bonds to form a three-dimensional network. mdpi.com

Table 1: Selected Bond Lengths and Angles for [Cu(1,6-nds)(py)4]n·2.5nH2O tandfonline.com

| Bond/Angle | Length (Å) / Angle (°) |

| Cu-N1 | 2.018(5) |

| Cu-N2 | 2.029(5) |

| Cu-O1 | 2.447(4) |

| O1-Cu1-N1 | 87.02(16) |

| O1-Cu1-N2 | 95.06(16) |

Table 2: Selected Bond Lengths for [CaL(4,4′-bipyridyl)(H2O)4]n mdpi.com

| Bond | Length (Å) |

| Ca-O | 2.2982(13) - 2.4896(14) |

| Ca-N | 2.5934(15) |

Spectroscopic Investigations for Molecular and Electronic Structure Determination

Spectroscopic techniques are vital for probing the molecular and electronic structure of this compound compounds, providing information that complements the findings from crystallographic analysis.

Vibrational Spectroscopy (e.g., Infrared) for Functional Group Coordination Analysis

Infrared (IR) spectroscopy is a powerful method for identifying functional groups and determining how they are involved in coordination. By comparing the IR spectrum of a metal complex to that of the free ligand, shifts in vibrational frequencies can indicate which atoms are participating in bond formation with the metal ion.

In the Ca(II) coordination polymer with this compound, the characteristic ν(SO3−) vibrations, which appear at 1336 cm−1 and 1201 cm−1 in the free ligand, shift to lower frequencies (1301 cm−1 and 1186 cm−1) in the complex. mdpi.com This shift confirms that the oxygen atoms of the sulfonate groups are coordinated to the Ca(II) ions. mdpi.com Additionally, the IR spectrum of the complex shows peaks at 1219 cm−1, 800 cm−1, and 607 cm−1, which are attributed to the C=N stretching of 4,4′-bipyridyl, indicating that the nitrogen atoms of this co-ligand are also coordinated to the calcium atom. mdpi.com

Similarly, in a Zn(II) coordination polymer containing N-acetyl-l-phenylalanine, the shift in the bands corresponding to the carboxylate group confirmed its coordination to the Zn(II) ion. mdpi.com These examples demonstrate the utility of IR spectroscopy in confirming the coordination environment in metal complexes of this compound.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming molecular structures, particularly for organic compounds in solution. ebsco.comwikipedia.org It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). ebsco.com This information is crucial for verifying the structure of the this compound ligand and for differentiating between its isomers.

While detailed NMR data for the specific coordination polymers discussed above are not extensively provided in the search results, the principle of NMR is to provide information on the number and type of nuclei, which is vital for confirming the molecular structure. ebsco.com For the parent compound, 1,6-naphthalenedisulfonic acid disodium (B8443419) salt, both ¹H NMR and ¹³C NMR data are available, which serve as a reference for studying its coordination complexes. nih.gov For instance, the ¹H NMR spectrum of 2,6-naphthalenedisulfonic acid disodium salt is available for comparison. chemicalbook.com

NMR can be particularly useful in solution-state studies to understand the behavior of these complexes. Furthermore, solid-state NMR could provide valuable insights into the structure and dynamics of the coordination polymers in their solid form.

Thermogravimetric Analysis for Thermal Stability Profiling of this compound-Based Materials

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. This analysis provides crucial information about the thermal stability of materials, including the temperatures at which they decompose or lose volatile components like water.

The thermal stability of the Ca(II) coordination polymer, [CaL(4,4′-bipyridyl)(H2O)4]n, was investigated using TGA. mdpi.com The analysis showed that the compound is thermally stable up to 180 °C. mdpi.com A mass loss of 12.36% was observed between 180 °C and 200 °C, which corresponds to the loss of four coordinated water molecules. mdpi.com Further heating led to the continuous decomposition of the polymer up to 650 °C. mdpi.com

For the nickel(II) and copper(II) coordination polymers with this compound and 4,4'-bipyridyl, thermogravimetric studies indicated that the dehydrated compounds are stable up to 300 °C. acs.org This high thermal stability is an important property for potential applications of these materials.

TGA is therefore a critical tool for characterizing the thermal properties of this compound-based materials, providing insights into their operational temperature ranges and decomposition pathways.

Theoretical and Computational Chemistry Approaches to 1,6 Naphthalenedisulfonate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 1,6-naphthalenedisulfonate. northwestern.edu These calculations solve approximations of the Schrödinger equation to determine the electron wavefunctions, from which a molecule's structure, energy, and electronic properties can be derived. northwestern.edu

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The HOMO energy relates to the ability to donate electrons (ionization potential), while the LUMO energy corresponds to the ability to accept electrons (electron affinity). researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and molecular stability; a smaller gap suggests higher polarizability and reactivity. researchgate.net

Other global reactivity descriptors, such as electronegativity (χ), global hardness (η), and global softness (σ), can be derived from these orbital energies. researchgate.net These parameters provide a quantitative measure of the molecule's behavior in chemical reactions. Local reactivity can be assessed using Fukui functions, which identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For substituted naphthalenes, DFT calculations can reveal how substituents like sulfonate groups influence the electron density distribution across the naphthalene (B1677914) ring system. smolecule.com

Table 1: Illustrative Quantum Chemical Reactivity Descriptors (Note: Specific values for this compound require dedicated calculations; this table presents typical descriptors obtained through such methods for analogous compounds.)

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. researchgate.net |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. researchgate.net |

Molecular Dynamics Simulations of Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the structural, dynamic, and thermodynamic properties of a system. nih.govmdpi.com This approach is particularly valuable for understanding the behavior of this compound in condensed phases, such as in aqueous solutions or as part of a larger molecular assembly.

A typical MD simulation involves placing the molecule of interest within a simulation box, often filled with an explicit solvent like water, and adding counter-ions to maintain charge neutrality. researchgate.net The interactions between all atoms are governed by a set of parameters known as a force field (e.g., AMBER, OPLS-AA). mdpi.comcore.ac.uk The system is then simulated under specific thermodynamic conditions (e.g., constant temperature and pressure, known as the NPT ensemble) for a duration ranging from nanoseconds to microseconds. osti.gov

Atomistic MD simulations have been used to study poly(L-lysine) dendrimers functionalized with naphthalenedisulfonate caps. These studies show that the interactions between the naphthalene moieties are a dominant feature, characterized by favorable face-to-face π-π stacking. researchgate.net Such simulations can quantify intermolecular interaction energies, calculate properties like the radius of gyration for complex assemblies, and analyze the distribution of molecules and ions in the system. researchgate.netmdpi.com

Table 2: Typical Parameters for an MD Simulation of this compound in Aqueous Solution

| Parameter | Example Value/Method | Purpose |

| Force Field | AMBER, OPLS-AA, GROMOS | Defines the potential energy function for all atomic interactions. researchgate.netcore.ac.uk |

| Solvent Model | SPC/E, TIP4P/2005 | Represents water molecules in the simulation box. researchgate.netosti.gov |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic variables that are kept constant (N: number of particles, V: volume, T: temperature, P: pressure). osti.govmdpi.com |

| Temperature | 298 K (25 °C) | Set to reflect experimental conditions. mdpi.com |

| Pressure | 1 bar | Set to reflect standard atmospheric pressure. |

| Simulation Time | 50-200 ns | Duration of the simulation, determining the timescale of observable events. osti.gov |

| Boundary Conditions | Periodic Boundary Conditions | Simulates a bulk system by replicating the simulation box in all directions. |

| Long-Range Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range electrostatic interactions. gauss-centre.eu |

Computational Modeling of Supramolecular Self-Assembly Processes Involving this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Computational modeling is a key tool for predicting and understanding how molecules like this compound self-assemble into larger, ordered structures. nih.govelsevier.com These models can range from quantum mechanical calculations on small dimers to large-scale MD simulations of entire aggregates. icmol.es

The self-assembly process is driven by a combination of forces, including hydrogen bonding, van der Waals forces, electrostatic interactions, and the hydrophobic effect. pageplace.de For aromatic molecules like this compound, π-π stacking is a particularly important non-covalent interaction that drives aggregation. researchgate.net

Table 3: Intermolecular Interactions in Supramolecular Assembly and Computational Methods

| Interaction Type | Description | Computational Method |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | MD simulations, DFT with dispersion corrections |

| Electrostatic Interactions | Attraction/repulsion between charged sulfonate groups and counter-ions or polar molecules. | MD simulations, Quantum Mechanics (QM) |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., oxygen of sulfonate with water). | MD simulations, NBO Analysis (from QM) |

| Hydrophobic Effect | The tendency of nonpolar groups (naphthalene core) to aggregate in aqueous solution. | MD simulations (implicit or explicit solvent) |

| Van der Waals Forces | Weak, short-range forces arising from temporary dipoles. | MD simulations, QM calculations |

Reaction Mechanism Studies through Computational Pathways

Computational chemistry offers a powerful lens for investigating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, these methods can identify reactants, products, intermediates, and the high-energy transition states that connect them. sumitomo-chem.co.jpnumberanalytics.com This allows for the calculation of activation energies, which are crucial for understanding reaction rates and feasibility.

A relevant reaction involving this compound is its conversion to 1,6-naphthalenedithiol. This transformation can proceed through a two-step process: (1) a halosulfonylation reaction where the sulfonate salt is treated with a halogenating agent (e.g., thionyl chloride) to form 1,6-bis(halosulfonyl)naphthalene, followed by (2) reduction to the dithiol. google.com

Theoretical methods, primarily DFT, can be employed to model this entire reaction pathway. numberanalytics.com For each step, calculations can:

Optimize the 3D structures of reactants, intermediates, transition states, and products.

Calculate the relative Gibbs free energies of all stationary points on the energy profile. sumitomo-chem.co.jp

Analyze the electronic structure changes along the reaction coordinate to understand how bonds are broken and formed.

Such computational studies provide a molecular-level understanding that complements experimental observations, helping to optimize reaction conditions and predict the formation of potential byproducts. numberanalytics.comresearchgate.net

Table 4: Computational Analysis of a Hypothetical Reaction Pathway: this compound to 1,6-Naphthalenedithiol

| Reaction Step | Description | Key Computational Data |

| Step 1: Halosulfonylation | Reaction of disodium (B8443419) this compound with a chlorinating agent to form 1,6-naphthalene-bis(sulfonyl chloride). | Structure of the transition state; Activation energy (Ea1); Reaction energy (ΔE1). |

| Intermediate | Formation of 1,6-naphthalene-bis(sulfonyl chloride). | Optimized geometry of the intermediate; Relative stability. |

| Step 2: Reduction | Reduction of the bis(sulfonyl chloride) intermediate to 1,6-naphthalenedithiol. | Structure of the transition state; Activation energy (Ea2); Reaction energy (ΔE2). |

| Product | Formation of 1,6-naphthalenedithiol. | Optimized geometry of the final product. |

Advanced Applications of 1,6 Naphthalenedisulfonate in Contemporary Chemical Science

Catalysis and Catalytic Systems Design

The unique molecular architecture of 1,6-naphthalenedisulfonate, featuring a rigid aromatic core and two anionic sulfonate groups, has positioned it as a versatile component in the design of advanced catalytic systems. Its applications span both homogeneous and heterogeneous catalysis, with a significant focus on the development of novel Brønsted acid catalysts and metal-organic complexes.

Development of this compound-Derived Brønsted Acid Catalysts

Recent research has highlighted the potential of this compound (NDS) in the creation of recyclable Brønsted acid catalysts. A notable example involves the acid-base neutralization reaction between disodium (B8443419) 2,6-naphthalenedisulfonate and the tetrahydrochloride salt of tetrakis(4-aminophenyl)methane (B1314661) (TAPM) in water. nih.govbeilstein-journals.org This self-assembly process results in a three-dimensional, charge-assisted hydrogen-bonded organic framework (CAHOF), denoted as F-1. nih.govbeilstein-journals.org

The structural integrity of this framework is maintained by robust hydrogen bonds between the sulfonate anions of NDS and the ammonium (B1175870) cations of the protonated TAPM moieties. nih.govbeilstein-journals.org This novel material has demonstrated catalytic activity as a Brønsted acid in several organic reactions, including the ring-opening of epoxides with water and alcohols, and the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl vinyl ketone. nih.govbeilstein-journals.org

A key feature of these catalysts is their recyclability and tunable nature. beilstein-journals.org The F-1 framework can reversibly absorb solvents and water in a "breathing" process. beilstein-journals.org Furthermore, by protonating various aniline (B41778) derivatives with aromatic sulfonic acids like 2,6-naphthalenedisulfonic acid, a new class of metal-free, self-healing, and recyclable heterogeneous Brønsted acid catalysts has been developed. whiterose.ac.ukyork.ac.uk These crystalline organic salts are stabilized by hydrogen bonds and the electrostatic interactions between the components. whiterose.ac.ukyork.ac.uk

| Catalyst Component 1 | Catalyst Component 2 | Resulting Framework | Catalyzed Reactions |

| Disodium 2,6-naphthalenedisulfonate | Tetrakis(4-aminophenyl)methane tetrahydrochloride | 3D Charge-Assisted Hydrogen-Bonded Organic Framework (F-1) | Epoxide ring-opening, Diels-Alder reaction |

| 2,6-Naphthalenedisulfonic acid | Aniline derivatives (e.g., tetrakis-(4-aminophenyl)methane, leuco-crystal violet, benzidine) | 3D Crystalline Organic Salts (e.g., F-1a, F-1b, F-2) | Epoxide ring-opening, Acetal formation |

Metal-Organic Complexes of Naphthalenedisulfonates in Redox Catalysis

Naphthalenedisulfonates, including the 1,6-isomer, are effective ligands in the formation of metal-organic frameworks (MOFs) with applications in redox catalysis. These frameworks can incorporate redox-active metal centers, and the naphthalenedisulfonate ligand plays a crucial role in defining the structure and, consequently, the catalytic properties of the material. google.com The disulfonate groups can act as bridging ligands, connecting metal centers to form extended networks.

While specific examples detailing this compound in redox catalysis are emerging, the broader class of naphthalenedisulfonate-based MOFs demonstrates the principle. For instance, MOFs constructed with redox-active metals and organic ligands like dobdc⁴⁻ (2,5-dioxido-1,4-benzenedicarboxylate) have been shown to catalyze the oxidation of hydrocarbons. google.com The integration of ligands such as tetrathiafulvalene, which possesses strong redox ability, into MOF structures can significantly enhance electron transfer, thereby boosting catalytic activity for reactions like nitrate (B79036) electroreduction. nih.gov The development of heteronuclear MOFs, where a second type of metal ion is introduced, is a promising strategy for creating selective adsorption and redox catalysis sites for reactions such as alkene oxidation.

Heterogeneous and Homogeneous Catalysis Regimes for this compound Catalysts

The catalytic applications of this compound derivatives can operate in both heterogeneous and homogeneous regimes, a versatility that is highly dependent on the reaction conditions, particularly the solvent polarity. beilstein-journals.org

The charge-assisted hydrogen-bonded organic framework (CAHOF) F-1, derived from 2,6-naphthalenedisulfonate, exemplifies this dual behavior. beilstein-journals.org In less polar solvent mixtures, such as methanol (B129727) and dichloromethane, F-1 functions as a purely heterogeneous catalyst . beilstein-journals.org The catalyst remains as a solid, and the filtrate shows no catalytic activity. beilstein-journals.org This allows for easy recovery and recycling of the catalyst. beilstein-journals.org

Conversely, in more polar solvents, the CAHOF can partially dissociate, releasing soluble catalytically active species into the reaction mixture, thus operating in a homogeneous catalysis regime. beilstein-journals.org Even in this scenario, the catalyst can be recovered by evaporating the filtrate and inducing precipitation, demonstrating the self-healing nature of the framework. beilstein-journals.org The enhanced water solubility of naphthalenedisulfonic acids, due to their disulfonic groups, also facilitates their use in homogeneous catalysis systems.

Supramolecular Chemistry and Host-Guest Architectures

The distinct structural characteristics of this compound make it a valuable component in the field of supramolecular chemistry, particularly in the construction of complex host-guest systems and coordination polymers.

Construction of Metal-Organic Coordination Polymers Utilizing this compound as a Building Block

This compound (1,6-NDS) serves as a versatile building block in the synthesis of metal-organic coordination polymers. Its sulfonate groups can coordinate to metal ions in various modes, leading to a diverse range of structural architectures.

A notable example is the synthesis of a novel Calcium(II) coordination polymer, [Ca(1,6-NDS)(4,4′-bipyridyl)(H₂O)₄]n. mdpi.com In this structure, the this compound ligand bridges Ca(II) ions, contributing to the formation of one-dimensional helical chains. mdpi.com These chains are further interconnected through hydrogen bonds to create a three-dimensional network. mdpi.com The coordination environment around the Ca(II) center is a distorted pentagonal bipyramid, involving oxygen atoms from two 1,6-NDS ligands, four water molecules, and a nitrogen atom from the 4,4'-bipyridyl ligand. mdpi.com

The flexibility of the sulfonate groups in naphthalenedisulfonates allows for the formation of coordination polymers with varying dimensionalities. For instance, hydrothermal reactions of gadolinium(III) salts with 2,6-naphthalenedisulfonate and 1,10-phenanthroline (B135089) have yielded compounds with 3D networks, 2D polymers, and 1D infinite chains, depending on the stoichiometric ratios of the reactants. tandfonline.com

| Metal Ion | Co-ligand | Resulting Polymer Structure | Dimensionality |

| Ca(II) | 4,4′-Bipyridyl | [Ca(1,6-NDS)(4,4′-bipyridyl)(H₂O)₄]n | 1D helical chains forming a 3D network |

| Gd(III) | 1,10-Phenanthroline | {Gd(phen)(nds)(OH)}n | 3D network |

| Gd(III) | 1,10-Phenanthroline | {[Gd₂(phen)₄(nds)₃(H₂O)₂]·7H₂O}n | 2D polymer |

Host-Guest Recognition Phenomena with Macrocyclic Receptors and Naphthalenedisulfonate Anions

Macrocyclic receptors are a cornerstone of host-guest chemistry, designed to selectively bind guest molecules through non-covalent interactions. rsc.org Naphthalenedisulfonate anions, with their defined size, shape, and charge, are excellent guest molecules for studying these recognition phenomena.

The binding of naphthalenedisulfonate anions within the cavity of macrocyclic hosts is influenced by factors such as geometric compatibility and intermolecular interactions, including π-π stacking. rsc.orgnih.gov For example, studies with helicene-based coordination cages have demonstrated guest recognition with disulfonate anions. The encapsulation of 2,7-naphthalenedisulfonate (B229856) within a chiral cage was found to modulate the chiroptical properties of the host, indicating a distinct host-guest interaction. nih.gov

The design of macrocyclic receptors can be tailored to enhance binding affinity and selectivity for specific anions. rsc.org These receptors often feature pre-organized binding sites that complement the geometry and charge of the guest anion. rsc.org The study of these host-guest systems provides valuable insights into the principles of molecular recognition, which is fundamental to various applications, including sensing and separation technologies. rsc.orgnih.gov

Investigation of Hydrogen Bonding and π-π Stacking Interactions in Supramolecular Assemblies

Materials Science and Functional Materials Development

The chemical stability and functional groups of this compound make it a precursor for the synthesis of advanced materials with tailored properties for specific applications.

Porous carbon materials are highly valued for their large surface area, tunable pore structure, and excellent adsorption capabilities. A novel and environmentally friendly approach involves the use of organic salts, such as disodium 2,6-naphthalenedisulfonate, as precursors for the synthesis of these materials. researchgate.netacs.org

A one-pot, self-activating synthesis method has been developed to produce sulfur-doped porous carbons from disodium 2,6-naphthalenedisulfonate. researchgate.netacs.org In this process, the organic salt is pyrolyzed at high temperatures without the need for external chemical activating agents. researchgate.netacs.org The decomposition of the naphthalenedisulfonate salt itself releases gases like CO, H₂O, and CO₂, which act as activating agents, creating a porous structure. researchgate.netacs.org

The properties of the resulting porous carbon, such as its specific surface area, pore volume, and elemental composition, can be controlled by adjusting the activation temperature. researchgate.netacs.org These sulfur-doped porous carbons have shown significant promise for CO₂ capture, exhibiting good adsorption capacities, fast kinetics, and stable recyclability. researchgate.netacs.org The presence of sulfur in the carbon matrix, a result of the sulfonate groups in the precursor, is believed to enhance the CO₂ adsorption performance. researchgate.netacs.org

The following table presents data on the CO₂ uptake of porous carbons derived from disodium 2,6-naphthalenedisulfonate (NDS) at different activation temperatures.

| Sample | Activation Temperature (°C) | CO₂ Uptake at 25°C, 1 bar (mmol/g) | CO₂ Uptake at 0°C, 1 bar (mmol/g) |

| NDS-derived Carbon | 700 | 2.36 researchgate.netacs.org | 3.56 researchgate.netacs.org |

Data adapted from Lu et al. (2023). researchgate.netacs.org

The inherent properties of this compound can be leveraged to design functional materials with specific adsorptive or other physicochemical characteristics. The sulfonate groups can act as active sites for interaction with various molecules, while the naphthalene (B1677914) backbone provides a robust and stable framework.

For instance, the development of porous carbons from naphthalenedisulfonate precursors with controlled pore sizes and surface chemistry allows for the selective adsorption of gases like CO₂. researchgate.netacs.org The combination of narrow microporosity and sulfur doping in these materials has been identified as a key factor in their high CO₂ uptake capacity. researchgate.netacs.org

Moreover, the ability of naphthalenedisulfonates to form stable three-dimensional frameworks through non-covalent interactions can be exploited to create materials with catalytic properties. beilstein-journals.org The charge-assisted hydrogen-bonded organic framework (CAHOF) formed from 2,6-naphthalenedisulfonate and an organic cation has been shown to act as a recyclable Brønsted acid catalyst. beilstein-journals.org

The versatility of naphthalenedisulfonates also extends to the creation of conductive materials. Three-dimensional metal-organic frameworks (MOFs) with mixed metal centers and organic linkers can be designed to have enhanced electrical conductivity and catalytic properties. rsc.org The incorporation of different metal ions can optimize charge carrier distribution and mobility within the MOF structure. rsc.org

Synthesis of Porous Carbon Materials Derived from this compound for Adsorption Applications

Advanced Analytical Methodologies for Complex Matrices

The accurate detection and quantification of naphthalenedisulfonate isomers, including this compound, are crucial for quality control in industrial processes and for environmental monitoring. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

The separation of naphthalenedisulfonate isomers is challenging due to their similar chemical structures and properties. However, various HPLC methods have been developed to achieve this separation.

Reversed-phase HPLC with ion-pair chromatography is a common approach. In this method, an ion-pairing agent is added to the mobile phase to enhance the retention of the anionic naphthalenedisulfonates on the nonpolar stationary phase. The separation of a mixture of twelve naphthalenesulfonates and naphthalenedisulfonates has been achieved using on-line ion-pair solid-phase extraction coupled with ion-pair liquid chromatography. researchgate.net

Another strategy involves the use of specialized HPLC columns. For example, a method has been developed for the retention of 1,5-naphthalenedisulfonic acid on an Amaze TH HPLC column, which operates through a combination of HILIC (Hydrophilic Interaction Liquid Chromatography) and anion-exchange mechanisms. helixchrom.com The ionization state of both the stationary phase and the analyte is controlled by the pH of the mobile phase. helixchrom.com

A unique HPLC method using a BIST™ A column, a negatively-charged, cation-exchange column, has been developed for the separation of 2-naphthalenesulfonic acid and 1,5-naphthalenedisulfonic acid. sielc.com This method utilizes a multi-charged positive buffer in a largely organic mobile phase to bridge the negatively charged analytes to the negatively charged column surface. sielc.com

The following table summarizes different HPLC methods used for the analysis of naphthalenedisulfonate isomers:

| HPLC Method | Stationary Phase | Detection Method | Key Features |

| Ion-Pair Reversed-Phase HPLC | PLRP-s sorbent | Fluorescence Spectrometry | On-line solid-phase extraction for pre-concentration. researchgate.net |

| Mixed-Mode Chromatography | Amaze TH column | ELSD | Combination of HILIC and anion-exchange mechanisms. helixchrom.com |

| BIST™ Method | BIST™ A cation-exchange column | UV at 270 nm | Uses a multi-charged positive buffer to retain negative analytes on a negative column. sielc.com |

| Reversed-Phase HPLC | XDB-C18 column | UV | Developed for the analysis of 4,5-dinitro-2,7-naphthalenedisulfonic acid and related impurities. google.com |

Integration of Solid-Phase Extraction (SPE) for Enhanced Analytical Sensitivity

The accurate quantification of this compound, particularly at trace levels in complex environmental and industrial matrices, necessitates robust sample preparation techniques to remove interferences and concentrate the analyte. Solid-Phase Extraction (SPE) has emerged as a critical and widely adopted method for this purpose. researchgate.net The high water solubility of naphthalenedisulfonates means that effective pre-concentration is essential for their analysis. researchgate.net

The choice of SPE sorbent and elution conditions is paramount for achieving high recovery rates. Studies have compared different polymeric SPE cartridges, such as Isolute ENV+ and Lichrolut EN, with the former showing greater effectiveness for a suite of 13 benzene- and naphthalenesulfonate analytes. By processing groundwater samples, average recoveries ranging from 70% to 100% were obtained. nih.gov Another study noted recoveries higher than 70% for several naphthalenedisulfonates. Research has also explored various sorbent materials including anion-exchange, polymeric, and organic carbon solid phases. researchgate.net

The following table summarizes representative SPE methods and their performance in the analysis of naphthalenedisulfonates.

Table 1: Performance of a Solid-Phase Extraction Method for Naphthalenedisulfonates in High Salinity Brine

| Analyte | Mean Recovery in Spiked Geothermal Matrix (%) | Relative Standard Deviation (%) |

|---|---|---|

| This compound | 100 | 10 |

| 1,5-Naphthalenedisulfonate | 113 | 9 |

| 2,6-Naphthalenedisulfonate | 102 | 10 |

| 2,7-Naphthalenedisulfonate | 101 | 10 |

| 1-Naphthalenesulfonate | 106 | 11 |

| 2-Naphthalenesulfonate | 109 | 11 |

Data sourced from a study on analyzing naphthalenesulfonates in deep geothermal reservoir matrices. researchgate.net

Application of Fluorescence Detection in Naphthalenedisulfonate Tracer Analysis

Naphthalenedisulfonates, including the 1,6-isomer, are frequently employed as fluorescent tracers in hydrogeological and geothermal studies due to their high thermal stability and detectability. stanford.edustanford.eduresearchgate.net The inherent fluorescence of the polyaromatic sulfonate structure allows for extremely sensitive detection, making them ideal for tracking fluid flow patterns in subterranean reservoirs. stanford.edu

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is the standard analytical technique for quantifying these tracers. stanford.eduresearchgate.net This method allows for the separation of different naphthalenesulfonate isomers from each other and from naturally occurring interferences in the reservoir fluids. researchgate.net The high sensitivity of fluorescence detection enables the measurement of tracer concentrations at exceptionally low levels, often in the parts-per-trillion (ppt) or low parts-per-billion (ppb) range. stanford.edualtarockenergy.com For example, studies have reported detection limits of approximately 200 ppt (B1677978) for tracers like 1,5-naphthalene disulfonate and 1,3,6-naphthalene trisulfonate. stanford.edu Other research confirms detection limits of less than 0.1 ppb for certain naphthalenesulfonates. altarockenergy.com

To achieve the lowest possible detection limits, the excitation and emission wavelengths of the fluorescence detector can be optimized for each specific naphthalenesulfonate isomer. researchgate.net The significant difference in emission wavelengths between various isomers and internal standards minimizes the risk of spectral cross-interference. oup.com

The table below lists the specific fluorescence properties for this compound and other related compounds, which are crucial for developing sensitive and selective analytical methods.

Table 2: Fluorescence Properties of Selected Naphthalenesulfonates

| Compound Name | Excitation Maximum (nm) | Emission Maximum (nm) |

|---|---|---|

| This compound | 225 | 338 |

| 1,5-Naphthalenedisulfonate | 225 | 338 |

| 2,6-Naphthalenedisulfonate | 231 | 344 |

| 2,7-Naphthalenedisulfonate | 225 | 338 |

| 1-Naphthalenesulfonate | 225 | 338 |

| 2-Naphthalenesulfonate | 225 | 338 |

Data sourced from a study on the simultaneous determination of naphthalenesulfonates. researchgate.net

Hyphenated Techniques (e.g., LC-MS) in Detailed Naphthalenedisulfonate Analysis

For unequivocal identification and structural confirmation, especially in complex environmental and industrial wastewater samples, hyphenated analytical techniques are indispensable. researchgate.netnih.gov Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become a vital tool for the trace analysis of polar pollutants like this compound. nih.govnih.gov This approach combines the powerful separation capabilities of LC with the high sensitivity and specificity of MS detection. mdpi.com

Ion-pair chromatography (IPC) is often used with electrospray ionization-mass spectrometry (ESI-MS) for the analysis of these highly water-soluble, ionic compounds. nih.gov In negative ionization mode (ESI-), the quasi-molecular ion [M-H]⁻ is typically observed as the base peak at low fragmentation energies. nih.gov

A key advantage of MS detection is the ability to induce fragmentation of the parent ion to produce characteristic product ions, which provides structural information and enhances analytical confidence. For aromatic sulfonates, collision-induced dissociation (CID) of the parent ion often yields a common fragment ion, [SO₃]⁻˙, which can serve as a diagnostic tool to screen for this class of compounds in complex mixtures. uab.edu Other significant fragmentations can include the loss of SO₂ or SO₃ from the molecular ion. uab.eduethz.ch The loss of 80 Da (corresponding to SO₃) from the parent ion is indicative of sulfate (B86663) conjugates. uab.edu

The use of tandem mass spectrometry (MS/MS) further improves specificity and sensitivity, allowing for the detection of contaminants at very low concentrations in challenging matrices. mdpi.com LC-MS/MS methods, often preceded by a solid-phase extraction (SPE) step for sample cleanup and pre-concentration, have successfully identified and quantified naphthalenedisulfonates in influents and effluents of sewage treatment plants and in raw tannery wastewater. nih.gov These powerful techniques have achieved detection limits in the low nanogram-per-liter to picogram range. nih.govmdpi.com

The following table summarizes key parameters and findings from LC-MS-based analyses of naphthalenesulfonates.

Table 3: Summary of LC-MS Parameters for Aromatic Sulfonate Analysis

| Parameter | Description |

|---|---|

| Technique | Ion-Pair Chromatography-Electrospray-Mass Spectrometry (IPC-ESI-MS) |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Primary Ion | Quasi-molecular ion [M-H]⁻ |

| Diagnostic Fragment Ions | [SO₃]⁻˙ (m/z 80), [M-SO₂H]⁻, [M-SO₃H]⁻ |

| Detection Limit (post-SPE) | Ranged from 0.6 pg to 0.13 ng |

Data sourced from studies on the analysis of benzene- and naphthalenesulfonates in environmental waters. nih.govuab.edu

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,5-Naphthalenedisulfonate |

| 2,6-Naphthalenedisulfonate |

| 2,7-Naphthalenedisulfonate |

| 1,3,6-Naphthalene trisulfonate |

| 1-Naphthalenesulfonate |

| 2-Naphthalenesulfonate |

| 7-amino-1,3-naphthalene disulfonate |

| 1,3,6,8-pyrene tetrasulfonate |

| Benzenesulfonate |

| Carbon |

| Sodium Chloride |

Environmental Geochemistry and Transport Phenomena of 1,6 Naphthalenedisulfonate

Environmental Fate and Transformation Pathways

The environmental fate of 1,6-naphthalenedisulfonate is significantly influenced by microbial and radiolytic degradation processes. These pathways determine the persistence and transformation of this compound in various environmental compartments.

Microbial Degradation Mechanisms and Resistance of Naphthalenedisulfonates

The microbial degradation of naphthalenedisulfonates, including the 1,6-isomer, is a key process in their environmental attenuation. However, disulfonated naphthalenes are generally more resistant to biodegradation compared to their monosulfonated counterparts. ethz.ch The substitution of aromatic rings with sulfonate groups increases their stability and recalcitrance. nih.gov

Certain bacterial strains have demonstrated the ability to metabolize specific naphthalenedisulfonate isomers. For instance, Pigmentiphaga daeguensis ASL4 can completely metabolize this compound. ethz.ch Another strain, Pigmentiphaga sp. NDS-1, has been shown to mineralize this compound, releasing sulfate (B86663) ions in the process. jst.go.jp This bacterium, however, exhibits a narrow substrate specificity and does not degrade other tested sulfonated naphthalenes. jst.go.jp The degradation of naphthalenesulfonates often involves an initial dioxygenation of the aromatic ring, followed by the spontaneous elimination of the sulfite (B76179) group to form dihydroxynaphthalene, which then enters established naphthalene (B1677914) catabolic pathways. ethz.chnih.gov

The ability of microorganisms to utilize sulfonated aromatics can be lost if they are not maintained under selective conditions, suggesting that the genetic basis for this degradation may be unstable. d-nb.info The degradation process is often inducible, as seen with Pigmentiphaga sp. NDS-1, where cells induced with 2,6-naphthalenedisulfonate showed high oxygen uptake, indicating the production of specific oxidative enzymes. jst.go.jp

Microbial Degradation of Naphthalenedisulfonates

| Microorganism | Substrate(s) | Key Findings | Reference |

|---|---|---|---|

| Pigmentiphaga daeguensis ASL4 | This compound, 2,6-Naphthalenedisulfonate | Capable of complete metabolism. | ethz.ch |

| Pigmentiphaga sp. NDS-1 | This compound, 2,6-Naphthalenedisulfonate | Mineralizes the compounds with sulfate ion release; exhibits narrow substrate specificity. Oxidation is inducible. | jst.go.jp |

| Various bacterial cultures | Substituted Naphthalenesulfonates | Enrichment cultures yielded several bacterial strains capable of degrading naphthalenesulfonates. Degradative ability can be lost under non-selective conditions. | d-nb.info |

Radiolytic Degradation Processes of Sulfonated Aromatics in Aqueous Systems

Radiolytic degradation, an advanced oxidation process, has been investigated as a method for treating water contaminated with sulfonated aromatic compounds. nih.govresearchgate.net This process typically involves the use of ionizing radiation, such as that from Cobalt-60, to generate highly reactive species, primarily hydroxyl radicals (•OH), which initiate the degradation of organic pollutants. nih.govresearchgate.netdntb.gov.ua

The radiolytic degradation of sulfonated aromatics, including naphthalenedisulfonates, generally follows pseudo-first-order kinetics. nih.govresearchgate.net The efficiency of degradation is influenced by the chemical structure of the compound and the absorbed radiation dose. nih.govresearchgate.net For instance, the dose required to achieve 90% degradation (D90) for 2,6-naphthalenedisulfonic acid disodium (B8443419) salt (2,6-NS) was determined to be 0.480 kGy. nih.govresearchgate.net

The presence of hydroxyl radical promoters, such as hydrogen peroxide (H₂O₂), can enhance the radiolytic degradation efficiency. nih.govresearchgate.net Combining irradiation with H₂O₂, persulfate anions (S₂O₈²⁻), or nitrous oxide (N₂O) can increase the mineralization yield, leading to the conversion of the sulfonate groups to sulfate ions (SO₄²⁻) and a reduction in total organic carbon (TOC). nih.govresearchgate.net At high absorbed doses, the sulfonate group in compounds like 2-naphthalenesulfonate is converted to sulfate ions. researchgate.net The process also leads to a decrease in dissolved oxygen and a lowering of the pH of the solution. nih.govresearchgate.net

Radiolytic Degradation of Sulfonated Aromatic Compounds

| Compound | D90 (kGy) | Key Findings | Reference |

|---|---|---|---|

| 2,6-Naphthalenedisulfonic acid disodium salt (2,6-NS) | 0.480 | Degradation follows pseudo-first-order kinetics. Efficiency is enhanced by the addition of H₂O₂. Mineralization leads to SO₄²⁻ release and TOC reduction. | nih.govresearchgate.net |

| Sodium 2-naphthalenesulfonate (2-NS) | 0.390 | Degradation follows pseudo-first-order kinetics. At high doses, the sulfonate group is converted to sulfate ions. | nih.govresearchgate.net |

| Benzenesulfonic acid sodium salt (BS) | 0.194 | Degradation follows pseudo-first-order kinetics. | nih.govresearchgate.net |

| 4-Vinylbenzene sulfonate sodium (4-VBS) | 0.280 | Degradation follows pseudo-first-order kinetics. | nih.govresearchgate.net |

Thermal Stability and Chemical Transformations in Geothermal and Hydrothermal Environments

The behavior of this compound under the high-temperature and high-pressure conditions characteristic of geothermal and hydrothermal systems is critical for its application as a geothermal tracer.

Isomerization and Breakdown Kinetics of this compound at Elevated Temperatures and Varying pH

The thermal stability of naphthalenedisulfonates is a function of temperature, pH, and salt concentration. wgtn.ac.nz Studies have shown that between 100 and 250°C, the stability of this compound (1,6-NDS) is primarily controlled by the solution pH. wgtn.ac.nz At temperatures of 300°C and above, temperature becomes the main factor controlling stability. wgtn.ac.nz

In terms of relative stability among naphthalenedisulfonate isomers, 1,6-NDS is less stable than 2,6-NDS and 2,7-NDS. wgtn.ac.nzresearchgate.netresearchgate.net The breakdown of 1,6-NDS primarily forms 2-naphthalenesulfonate (2-NS). researchgate.netresearchgate.netresearchgate.net The presence of dissolved salts has been observed to slow down the decomposition rates of these compounds. wgtn.ac.nz

Relative Thermal Stability of Naphthalene Sulfonates

| Compound | Relative Stability | Reference |

|---|---|---|

| 1,5-Naphthalenedisulfonate (1,5-NDS) | Least Stable | wgtn.ac.nzresearchgate.netresearchgate.net |

| This compound (1,6-NDS) | Less Stable | wgtn.ac.nzresearchgate.netresearchgate.net |

| 2,6-Naphthalenedisulfonate (2,6-NDS) | More Stable | wgtn.ac.nzresearchgate.netresearchgate.net |

| 2,7-Naphthalenedisulfonate (B229856) (2,7-NDS) | More Stable | wgtn.ac.nzresearchgate.netresearchgate.net |

| 2-Naphthalenesulfonate (2-NS) | Most Stable | wgtn.ac.nzresearchgate.netresearchgate.net |

Adsorption and Transport Dynamics of this compound in Geological Formations as Tracers

Naphthalenedisulfonates, including the 1,6-isomer, are utilized as tracers in geothermal reservoirs to understand fluid flow patterns and well connectivity. stanford.edumygeoenergynow.org An ideal tracer should be environmentally benign, thermally stable, and exhibit minimal adsorption to the rock matrix. mygeoenergynow.org

Laboratory experiments have indicated that there is no significant adsorption of naphthalenedisulfonates on the surfaces of minerals commonly found in geothermal reservoirs, such as quartz, greywacke, and pumice. wgtn.ac.nz This conservative behavior is a crucial characteristic for a reliable tracer. The high water solubility of these compounds also contributes to their mobility in aquatic systems. researchgate.net Field tests in various geothermal reservoirs have successfully employed naphthalenedisulfonates to trace injection-production flow patterns. stanford.eduunr.edu

Identification of Thermal Disproportionation Products of this compound

At temperatures of 300°C and higher, this compound undergoes thermal disproportionation. wgtn.ac.nz The primary breakdown product of 1,6-NDS at lower elevated temperatures is 2-naphthalenesulfonate (2-NS). researchgate.netresearchgate.net However, at temperatures above 300°C, significant amounts of naphthalene are also generated. wgtn.ac.nzresearchgate.netresearchgate.net In hydrothermal solutions containing chloride, the formation of 1-chloronaphthalene (B1664548) has also been detected as a high-temperature reaction product. wgtn.ac.nz

Thermal Breakdown Products of this compound

| Temperature Range | Primary Breakdown Product(s) | Reference |

|---|---|---|

| Elevated temperatures (below 300°C) | 2-Naphthalenesulfonate (2-NS) | researchgate.netresearchgate.net |

| ≥ 300°C | Naphthalene, 2-Naphthalenesulfonate (2-NS) | wgtn.ac.nzresearchgate.netresearchgate.net |

| High temperature in NaCl solutions | 1-Chloronaphthalene | wgtn.ac.nz |

Q & A

Q. How is 1,6-Naphthalenedisulfonate synthesized in laboratory settings?

The compound is typically synthesized via sulfonation of naphthalene derivatives under controlled conditions. For example, hydrogenation of substituted naphthalenes using platinum or palladium catalysts under acidic conditions (e.g., H₂SO₄) can yield disulfonated products. Parallel synthesis optimization, as demonstrated in protease inhibitor studies, allows systematic variation of substituents to improve yield and purity .

Q. What spectroscopic methods are most effective for characterizing this compound purity?

Use a combination of:

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm) and sulfonate group integration.

- FT-IR : Confirm sulfonate S=O stretching vibrations (~1180–1250 cm⁻¹).

- Elemental Analysis : Validate C, H, S, and Na content (for sodium salts) with <1% deviation from theoretical values .

| Technique | Key Peaks/Data Points | Purpose |

|---|---|---|

| ¹H NMR | 7.5–8.5 ppm (aromatic protons) | Structural confirmation |

| FT-IR | 1180–1250 cm⁻¹ (S=O stretch) | Functional group identification |

| Elemental Analysis | %C, %H, %S | Purity verification |

Q. How should researchers handle solubility challenges for this compound in aqueous systems?

Prepare saturated solutions in target solvents (e.g., water, DMSO) under controlled temperatures (20–80°C). Centrifuge to remove undissolved particles and quantify solubility via UV-Vis spectroscopy at λmax ≈ 254 nm. Note that solubility decreases with ionic strength; use low-salt buffers for biological assays .

Q. What safety protocols are critical when working with this compound?

Q. How can researchers validate the structural assignment of this compound derivatives?

Combine X-ray crystallography (using SHELX refinement for small molecules) with high-resolution mass spectrometry (HRMS). For example, SHELXL can resolve sulfonate group disorder in crystal structures, achieving R1 values <0.05 with anisotropic refinement .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound-based catalysts?

Conduct comparative studies under standardized conditions (pH 7.4, 25°C). Characterize material purity via HPLC (>98%) and cross-validate catalytic activity using isothermal titration calorimetry (ITC). Discrepancies often arise from trace metal impurities or hydration state differences .

Q. How can computational modeling optimize this compound derivatives for drug design?

Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins like HCMV protease. Use density functional theory (DFT) to calculate electrostatic potential maps, identifying optimal sulfonate group orientations for hydrogen bonding. Validate predictions with SAR studies .

Q. What crystallographic techniques address disorder in this compound structures?

Collect high-resolution X-ray data (d ≤ 0.8 Å) at 100 K. Refine using SHELXL with:

Q. How do sulfonate group conformations impact the biological activity of this compound derivatives?

Compare crystal structures (via SHELX) of active vs. inactive analogs. Active derivatives show sulfonate groups in planar orientations, enabling stronger electrostatic interactions with cationic residues (e.g., lysine in CRP binding). Synchrotron radiation can enhance resolution for precise conformational analysis .

Q. What analytical workflows reconcile conflicting toxicity data for this compound?

- In vitro : Use MTT assays on human cell lines (e.g., HEK293) with LC50 determination.

- In vivo : Conduct zebrafish embryo toxicity tests (96-h exposure).

- Mechanistic studies : Measure oxidative stress markers (ROS, glutathione levels). Discrepancies often stem from impurity profiles or solvent carrier effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。